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Compound of Interest

3,5-Difluoropyridine-2-sulfonyl!
Compound Name:
chloride

cat. No.: B1396115

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Medicinal Chemistry

3,5-Difluoropyridine-2-sulfonyl chloride is a fluorinated heterocyclic compound of significant
interest in the field of drug discovery and development. Its unique structural features,
combining the reactivity of a sulfonyl chloride with the specific electronic properties of a
difluorinated pyridine ring, make it a valuable synthon for the creation of novel therapeutic
agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and
bioavailability of drug candidates. This guide provides a comprehensive overview of the
molecular properties, a detailed synthetic protocol, and the applications of 3,5-
Difluoropyridine-2-sulfonyl chloride, with a focus on its role in the development of targeted
therapies such as kinase inhibitors.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its
effective application in synthesis.
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Property Value Source/Method
Molecular Formula CsH2CIF2NO2S
Molecular Weight 213.60 g/mol Calculated
CAS Number 1261587-79-4 --INVALID-LINK--
White to off-white solid General knowledge of sulfonyl
Appearance i .
(predicted) chlorides

Soluble in aprotic organic
Solubility solvents (e.g., DCM, THF,
DMF)

General knowledge of sulfonyl

chlorides

Highly reactive towards
o ) ) General knowledge of sulfonyl
Reactivity nucleophiles; moisture Hiorid
chlorides
sensitive

Synthetic Protocol: A Step-by-Step Guide to the
Preparation of 3,5-Difluoropyridine-2-sulfonyl
Chloride

The synthesis of 3,5-Difluoropyridine-2-sulfonyl chloride can be approached through a
multi-step sequence starting from a readily available precursor. The following protocol is a
plausible and detailed workflow based on established chemical transformations for analogous
compounds.

Workflow Diagram
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Step 2: Oxidation to Sulfonyl Chloride
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Caption: Synthetic workflow for 3,5-Difluoropyridine-2-sulfonyl chloride.

Step 1: Synthesis of 3,5-Difluoro-2-mercaptopyridine
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The initial step involves the conversion of a suitable starting material, such as 2,3,5-

trichloropyridine, to the corresponding thiol. This transformation is a nucleophilic aromatic

substitution reaction.

o Materials:

o

o

[¢]

[¢]

[e]

o

2,3,5-Trichloropyridine

Sodium hydrosulfide (NaSH)
N,N-Dimethylformamide (DMF)
Hydrochloric acid (HCI)

Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)

e Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet, dissolve 2,3,5-trichloropyridine (1 equivalent) in
anhydrous DMF.

Add sodium hydrosulfide (1.1 equivalents) portion-wise to the stirred solution at room
temperature.

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer
chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into ice-water.

Acidify the aqueous solution with dilute HCI to a pH of approximately 5-6 to precipitate the
thiol.

Extract the product with diethyl ether (3 x volumes).
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o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa, and concentrate
under reduced pressure to yield crude 3,5-difluoro-2-mercaptopyridine.

o Rationale: The thiol group is introduced via a nucleophilic aromatic substitution, a common
reaction for electron-deficient pyridine rings. DMF is a suitable polar aprotic solvent for this
transformation.

Step 2: Oxidation of 3,5-Difluoro-2-mercaptopyridine to
3,5-Difluoropyridine-2-sulfonyl Chloride

The final step is the oxidative chlorination of the synthesized thiol to the desired sulfonyl
chloride. This reaction requires a controlled oxidation to avoid over-oxidation to the sulfonic
acid.

e Materials:

o 3,5-Difluoro-2-mercaptopyridine

o N-Chlorosuccinimide (NCS)

o Hydrochloric acid (HCI, dilute)

o Acetonitrile

o Water

o Dichloromethane (DCM)

o Anhydrous sodium sulfate (Na2S0a)
e Procedure:

o In a round-bottom flask, dissolve the crude 3,5-difluoro-2-mercaptopyridine (1 equivalent)
in a mixture of acetonitrile and water.

o Cool the solution to 0-5 °C in an ice bath.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1396115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Slowly add N-Chlorosuccinimide (3-4 equivalents) in portions, maintaining the temperature
below 10 °C.

o Add a catalytic amount of dilute HCI.
o Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

o After completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.

o Extract the product with dichloromethane (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and
concentrate under reduced pressure to afford 3,5-difluoropyridine-2-sulfonyl chloride.

o Rationale: The combination of NCS and a proton source provides an effective system for the
oxidative chlorination of thiols to sulfonyl chlorides. The low temperature helps to control the
exothermicity of the reaction and minimize side product formation.

Applications in Drug Discovery: A Focus on Kinase
Inhibitors

The 3,5-difluoropyridine-2-sulfonyl chloride moiety is a valuable building block in the design
of targeted therapies, particularly kinase inhibitors. Protein kinases are a crucial class of
enzymes that are often dysregulated in diseases such as cancer.

The sulfonyl chloride group is a highly reactive electrophile that can readily react with
nucleophilic residues on proteins, such as the e-amino group of lysine. This reactivity can be
harnessed to design covalent inhibitors that form a stable bond with their target protein.

Mechanism of Covalent Inhibition

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1396115?utm_src=pdf-body
https://www.benchchem.com/product/b1396115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing
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Caption: Covalent bond formation with a lysine residue.

The 3,5-difluoropyridine scaffold can be elaborated with other functionalities to achieve high
affinity and selectivity for the target kinase. The fluorine atoms can participate in favorable
interactions within the protein's binding pocket and improve the drug-like properties of the
molecule. Specifically, sulfonyl fluorides have been utilized in probes to covalently label a broad
range of the intracellular kinome by reacting with a conserved lysine in the ATP binding site.

Conclusion

3,5-Difluoropyridine-2-sulfonyl chloride is a key intermediate for the synthesis of complex,
biologically active molecules. Its calculated molecular weight of 213.60 g/mol and its reactive
sulfonyl chloride group, coupled with the advantageous properties conferred by the
difluoropyridine ring, make it a valuable tool for medicinal chemists. The synthetic protocol
outlined in this guide, based on established chemical principles, provides a reliable pathway to
access this important building block. Its application in the development of

« To cite this document: BenchChem. [In-Depth Technical Guide: 3,5-Difluoropyridine-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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